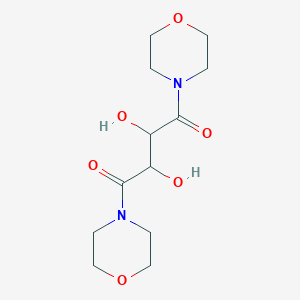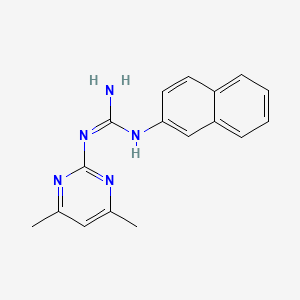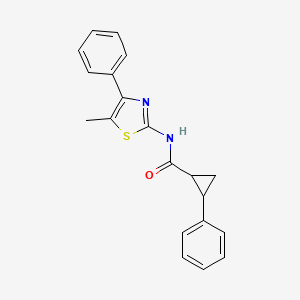
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying protein-protein interactions. DMDD is a small molecule that can selectively crosslink proteins, allowing researchers to investigate the structure and function of protein complexes.
科学的研究の応用
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol has a wide range of applications in scientific research, particularly in the field of protein-protein interactions. 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol can be used to selectively crosslink proteins, allowing researchers to investigate the structure and function of protein complexes. This can provide insights into the mechanisms of biological processes and aid in the development of new drugs and therapies.
作用機序
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol works by selectively crosslinking proteins through the formation of a covalent bond between lysine and aspartic acid residues. This crosslinking can stabilize protein complexes and prevent their dissociation, allowing researchers to study the interactions between proteins in their native state.
Biochemical and Physiological Effects:
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a useful tool for studying protein-protein interactions. However, 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol can also cause toxicity in cells at high concentrations, which must be taken into consideration when designing experiments.
実験室実験の利点と制限
One of the main advantages of 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol is its ability to selectively crosslink proteins, allowing researchers to study protein complexes in their native state. Additionally, 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol is relatively easy to synthesize and purify, making it accessible to researchers. However, 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol can also cause toxicity in cells at high concentrations, and its effects on protein function may not be fully understood.
将来の方向性
There are many potential directions for future research on 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol. One area of interest is the development of new methods for using 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol to study protein-protein interactions. Additionally, researchers may investigate the effects of 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol on different types of proteins and cells, and explore its potential as a therapeutic agent. Finally, further studies may be conducted to better understand the mechanism of action of 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol and its effects on protein function.
Conclusion:
In conclusion, 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol is a useful tool for studying protein-protein interactions in scientific research. Its ability to selectively crosslink proteins allows researchers to investigate the structure and function of protein complexes, providing insights into the mechanisms of biological processes and aiding in the development of new drugs and therapies. While 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol has some limitations and potential toxicity concerns, there are many potential directions for future research on this compound.
合成法
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol can be synthesized through a multistep process involving the condensation of morpholine with diethyl oxalate, followed by the addition of sodium methoxide and acetic anhydride. The resulting product is then purified through recrystallization to obtain 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol in high yield and purity.
特性
IUPAC Name |
2,3-dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c15-9(11(17)13-1-5-19-6-2-13)10(16)12(18)14-3-7-20-8-4-14/h9-10,15-16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTWKYUSPAGIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C(C(=O)N2CCOCC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5464152.png)
![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5464153.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5464177.png)
![1-(diphenylmethyl)-4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B5464181.png)
![2-{[(3,4-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5464191.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5464194.png)


![N-methyl-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5464204.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5464217.png)
![7-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5464226.png)
![4-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid](/img/structure/B5464238.png)

![dimethyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)terephthalate](/img/structure/B5464256.png)